![molecular formula C5H2BrIN4 B13483024 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in good-to-excellent yields.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The triazolopyrimidine ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate, sodium hypochlorite, lead tetraacetate, and manganese dioxide . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to investigate molecular mechanisms and pathways.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines act as inhibitors of enzymes such as acetolactate synthase (AHAS) and cyclin-dependent kinases (CDKs) . These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine include:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its dual halogenation, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C5H2BrIN4 |
|---|---|
Peso molecular |
324.90 g/mol |
Nombre IUPAC |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrIN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
Clave InChI |
DAQYAFPKFBRYEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=NC(=NN21)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
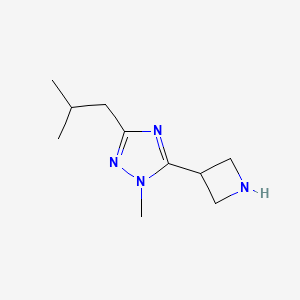
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
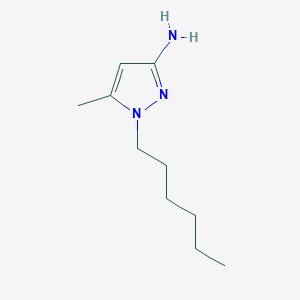
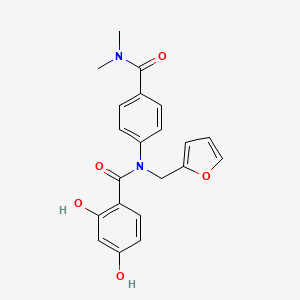
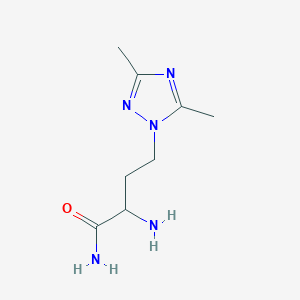
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
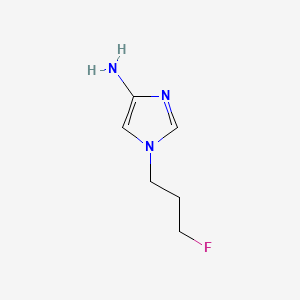
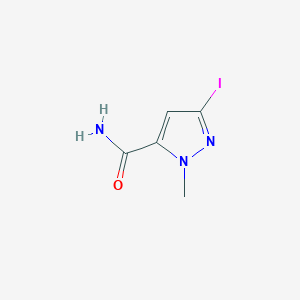
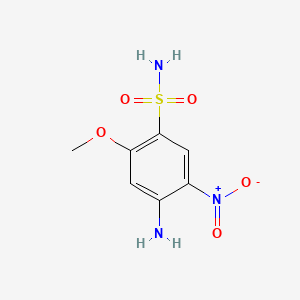
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
